An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Bromomethyl)pyridine
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Bromomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Bromomethyl)pyridine, a pivotal heterocyclic building block in modern organic synthesis. Valued for its unique reactivity, this compound serves as a critical intermediate in the development of a wide array of functional molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This document details its chemical and physical properties, reactivity, synthesis protocols, and safety information, offering a consolidated resource for laboratory and development applications.
Core Chemical and Physical Properties
4-(Bromomethyl)pyridine is most commonly handled and supplied as its hydrobromide salt to improve stability.[1] The properties of both the free base and the hydrobromide salt are summarized below for comparative analysis.
Physicochemical Data
The fundamental properties of 4-(Bromomethyl)pyridine and its hydrobromide salt are presented in Table 1. These values are essential for experimental design, including reaction setup and purification.
Table 1: Physicochemical Properties
| Property | 4-(Bromomethyl)pyridine (Free Base) | 4-(Bromomethyl)pyridine Hydrobromide |
|---|---|---|
| CAS Number | 54751-01-8[3][4] | 73870-24-3[5][6] |
| Molecular Formula | C₆H₆BrN[3] | C₆H₆BrN · HBr or C₆H₇Br₂N[5][7] |
| Molecular Weight | 172.02 g/mol [3] | 252.93 g/mol [5][6] |
| Appearance | - | White to light yellow powder/crystal[1] |
| Melting Point | 235-240 °C (decomposes)[2][8] | 189-192 °C[5][6] |
| Solubility | - | Soluble in water[6][9] |
| SMILES | C1=CN=CC=C1CBr[3] | Br[H].BrCc1ccncc1[5] |
| InChI Key | KRLKXOLFFQWKPZ-UHFFFAOYSA-N[3] | VAJUUDUWDNCECT-UHFFFAOYSA-N[5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 4-(Bromomethyl)pyridine.
Table 2: Spectroscopic Data for 4-(Bromomethyl)pyridine Hydrobromide
| Technique | Data |
|---|---|
| ¹H NMR | (300MHz, CDCl₃) δ 8.80 (d, J=6.4Hz, 2H), 8.00 (d, J=6.4Hz, 2H), 4.61 (s, 2H)[7] |
| Mass Spec. | Electrospray (positive ion mode) shows m/e = 173 ([M+H]⁺) for the free base[6][7] |
Reactivity and Chemical Behavior
The chemical utility of 4-(Bromomethyl)pyridine stems from two primary features: the reactive bromomethyl group and the electronic nature of the pyridine (B92270) ring.
-
Nucleophilic Substitution: The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic attack, making it an excellent electrophile for SN2 reactions. This allows for the facile introduction of the pyridin-4-yl-methyl moiety onto a wide range of nucleophiles, including alcohols, phenols, thiols, amines, and carbanions.[1] This reactivity is the cornerstone of its application as a building block.[1]
-
Pyridine Ring Reactivity: The pyridine ring is electron-deficient compared to benzene, which influences its reactivity.[10] The nitrogen atom is basic and can be protonated or act as a Lewis base, which is why the compound is often supplied as a hydrobromide salt.[10][11] This basicity must be considered in reaction design, as bases used to deprotonate nucleophiles may also deprotonate the salt.
The following diagram illustrates the primary reaction pathway for 4-(Bromomethyl)pyridine.
Caption: Core reactivity pathway of 4-(Bromomethyl)pyridine via nucleophilic substitution.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-(Bromomethyl)pyridine are crucial for reproducible results in a research setting.
Synthesis of 4-(Bromomethyl)pyridine Hydrobromide
This compound is typically synthesized from 4-pyridinemethanol (B147518) (also known as 4-pyridylcarbinol). Two common brominating agents are phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).
Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃) [7]
-
Preparation: Dissolve 4-pyridinemethanol hydrobromide (1.81 g, 16.58 mmol) in chloroform (B151607) (25 mL) to form a suspension.
-
Reaction: Add phosphorus tribromide (PBr₃, 457 μL, 4.85 mmol) to the suspension.
-
Reflux: Stir the mixture at reflux for 4.5 hours.
-
Isolation: Cool the reaction mixture to room temperature (25 °C). A white precipitate will form.
-
Purification: Collect the precipitate by filtration and wash it with cold chloroform.
-
Product: The resulting white solid is 4-(Bromomethyl)pyridine hydrobromide (yield: 93%).[7]
Protocol 2: Synthesis using Phosphorus Pentabromide (PBr₅) [6][7]
-
Preparation: Dissolve 4-pyridinemethanol (3 g, 27.5 mmol) in chloroform (30 mL).
-
Reaction: Add phosphorus pentabromide (PBr₅, 5.93 g, 13.7 mmol) to the solution.
-
Reflux: Heat the reaction mixture at reflux for 1 hour.
-
Workup: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Purification: Recrystallize the resulting crude product from ethanol (B145695) to afford 4-(Bromomethyl)pyridine hydrobromide as a white solid (yield: 58.1%).[6][7]
The following diagram outlines the general workflow for these syntheses.
Caption: General experimental workflow for the synthesis of 4-(Bromomethyl)pyridine HBr.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for analyzing the free base form of 4-(Bromomethyl)pyridine due to its volatility.[12]
-
Sample Preparation: Dissolve a small amount of the compound (after neutralization of the HBr salt and extraction) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Gas Chromatography:
-
Injector: Split/splitless injector at 250 °C.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Oven Program: Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min).
-
Carrier Gas: Helium at 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
Applications in Drug Development and Organic Synthesis
4-(Bromomethyl)pyridine is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate for building more complex molecular architectures.[1][13] Its utility spans multiple therapeutic areas.
-
Pharmaceutical Intermediates: It is a key building block for synthesizing APIs for neurological disorders, anti-cancer agents, and anti-inflammatory drugs.[1]
-
Specific Syntheses: It has been used in the preparation of various complex molecules, including:
-
Modified uridine (B1682114) and thymidine (B127349) nucleosides.[6][9]
-
Substituted dienes and other compounds with potential cytotoxicity.[2]
-
Agrochemicals: The compound is also used to create intermediates for pesticides and herbicides.[1][2]
The diagram below illustrates the role of 4-(Bromomethyl)pyridine as a versatile precursor in the synthesis of diverse chemical entities.
Caption: Role of 4-(Bromomethyl)pyridine as a key building block in chemical synthesis.
The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design, as it can favorably alter drug-target interactions, improve metabolic stability, and increase therapeutic activity through effects like halogen bonding.[14]
Safety and Handling
4-(Bromomethyl)pyridine hydrobromide is a hazardous substance and must be handled with appropriate precautions.[15]
Table 3: GHS Hazard and Safety Information
| Category | Information |
|---|---|
| Pictogram | GHS05 (Corrosion)[5][6] |
| Signal Word | Danger[5][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[5][15] H290: May be corrosive to metals.[15] |
| Precautionary Statements | P260: Do not breathe dust.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8 °C).[1][6] Store in a corrosive-resistant container. |
| Personal Protective Eq. | Dust mask (N95), chemical safety goggles, and protective gloves.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[15][16]
References
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- 2. lookchem.com [lookchem.com]
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- 4. Pyridine, 4-(bromomethyl)- (9CI) - Safety Data Sheet [chemicalbook.com]
- 5. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]
- 6. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [chemicalbook.com]
- 7. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 8. Pyridine, 4-(bromomethyl)- (9CI) | 54751-01-8 [m.chemicalbook.com]
- 9. 4-(Bromomethyl)pyridine hydrobromide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
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